REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#N)=[CH:11][CH:10]=2)[CH2:4][CH2:3]1.C(O)=[O:18]>[Ni]>[CH3:1][N:2]1[CH2:8][CH2:7][CH2:6][N:5]([C:9]2[CH:16]=[CH:15][C:12]([CH:13]=[O:18])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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CN1CCN(CCC1)C1=CC=C(C#N)C=C1
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Name
|
|
Quantity
|
225 mL
|
Type
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reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
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15.5 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed
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Type
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TEMPERATURE
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Details
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under heating for 2.5 hr
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Duration
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2.5 h
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Type
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CUSTOM
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Details
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After the reaction
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Type
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FILTRATION
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Details
|
the catalyst was filtered off
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Type
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CONCENTRATION
|
Details
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the mixture was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
|
extracted with chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
The solvent was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CCC1)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |